4-Ethylphenylzinc bromide
Description
4-Ethylphenylzinc bromide is an organozinc reagent characterized by a para-substituted ethyl group on the phenyl ring, with zinc coordinated to the aromatic system and a bromide counterion. For example, Rieke® Organozinc Reagents are standardized as 0.5 M solutions in tetrahydrofuran (THF) , suggesting that 4-ethylphenylzinc bromide is similarly prepared and stored in THF to ensure stability and reactivity. Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi coupling), where the ethyl group’s electron-donating nature enhances nucleophilicity, facilitating transmetallation with transition metal catalysts.
Properties
IUPAC Name |
bromozinc(1+);ethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUNPQXGRONAMZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[C-]C=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenylzinc bromide is typically prepared through the reaction of 4-ethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
C8H9Br+Zn→C8H9ZnBr
Industrial Production Methods: In industrial settings, the production of 4-ethylphenylzinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Cross-Coupling Reactions
4-Ethylphenylzinc bromide serves as a key intermediate in Negishi coupling and Kumada coupling reactions. These transformations typically involve transition metal catalysts (e.g., Pd or Ni) to facilitate aryl group transfer to electrophilic partners such as aryl halides or aroyl chlorides.
Example Reaction with Aroyl Chlorides
A study coupling 4-ethylphenylzinc bromide with substituted benzoyl chlorides demonstrated the following results:
| Entry | Aroyl Chloride Substituents | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 1 | 2,6-Difluoro | 2,6-(F)₂-Ketone | 36 | THF, Pd(PPh₃)₂Cl₂, reflux |
| 2 | 2,6-Dichloro | 2,6-(Cl)₂-Ketone | 25 | THF, Pd(PPh₃)₂Cl₂, reflux |
| 3 | 2,4,6-Trimethyl | 2,4,6-(Me)₃-Ket. | 84 | THF, Pd(PPh₃)₂Cl₂, reflux |
Data adapted from catalytic coupling studies .
Key factors influencing yield include:
-
Steric effects : Bulky substituents on the aroyl chloride reduce reactivity (e.g., 2,6-dichloro vs. 2,4,6-trimethyl) .
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Catalyst loading : Pd(PPh₃)₂Cl₂ at 2 mol% optimizes transmetallation efficiency .
Nucleophilic Addition-Elimination Reactions
The reagent participates in nucleophilic acyl substitutions with carbonyl electrophiles. For example, reactions with acid chlorides yield ketones via a two-step mechanism:
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Nucleophilic attack : The zinc-bound aryl group transfers to the electrophilic carbonyl carbon.
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Elimination : Zinc bromide dissociates, forming the final ketone .
Mechanistic Pathway
This process is favored in polar aprotic solvents like THF under inert atmospheres .
Oxidation and Functionalization
4-Ethylphenylzinc bromide undergoes oxidation to form alcohols or ketones depending on conditions:
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Controlled oxidation with O₂ or peroxides yields 4-ethylphenol derivatives.
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Strong oxidizing agents (e.g., KMnO₄) cleave the zinc-carbon bond, generating carboxylic acids.
Reaction Optimization Insights
Scientific Research Applications
4-Ethylphenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-ethylphenylzinc bromide involves the transfer of the ethylphenyl group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-ethylphenylzinc bromide with structurally related organozinc bromides, focusing on substituent effects, reactivity, and applications.
Substituent Electronic Effects
- 4-(Ethoxycarbonyl)phenylzinc bromide (): The ethoxycarbonyl (-CO₂Et) group is electron-withdrawing (EWG), reducing the electron density on the aromatic ring. However, the EWG enhances stability, making it less sensitive to oxidation . Applications: Suitable for couplings requiring controlled reactivity, such as with electron-deficient aryl halides.
- 4-Ethoxy-4-oxobutylzinc bromide (): This aliphatic zinc reagent contains an ester-functionalized alkyl chain. Aliphatic organozinc reagents are generally less stable than aromatic analogs due to weaker Zn–C bonds and higher sensitivity to moisture. Reactivity is dominated by the aliphatic chain’s flexibility, enabling diverse alkylation reactions but limiting use in aryl-aryl couplings .
Structural and Solubility Comparisons
- Solubility: Most organozinc bromides, including 4-ethylphenylzinc bromide, are dissolved in THF (0.5 M) to prevent decomposition and ensure homogeneity in reactions .
- Steric Effects :
The ethyl group in 4-ethylphenylzinc bromide introduces moderate steric bulk, which can hinder coupling with sterically demanding substrates. In contrast, aliphatic reagents like 4-ethoxy-4-oxobutylzinc bromide have greater conformational flexibility, reducing steric constraints .
Stability and Handling
- Aromatic zinc bromides with electron-donating groups (e.g., 4-ethylphenylzinc bromide) are more stable than aliphatic variants but still require inert atmospheres (Ar or N₂) to prevent oxidation.
- Reagents with EWGs (e.g., 4-(ethoxycarbonyl)phenylzinc bromide) offer enhanced air stability due to reduced electron density on zinc .
Data Table: Key Properties of Selected Organozinc Bromides
| Compound | Substituent | Electronic Effect | Reactivity Profile | Stability | Primary Applications |
|---|---|---|---|---|---|
| 4-Ethylphenylzinc bromide | -C₂H₅ (EDG) | Electron-donating | High nucleophilicity | Moderate | Aryl-aryl couplings |
| 4-(Ethoxycarbonyl)phenylzinc bromide | -CO₂Et (EWG) | Electron-withdrawing | Controlled reactivity | High | Couplings with electron-rich partners |
| 4-Ethoxy-4-oxobutylzinc bromide | Aliphatic ester chain | Neutral | Flexible alkylation | Low | Alkyl-aryl couplings |
Biological Activity
4-Ethylphenylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and its role in synthetic applications.
4-Ethylphenylzinc bromide is characterized by its organometallic structure, which allows it to participate in various chemical reactions, including cross-coupling reactions that are pivotal in synthesizing complex organic molecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of organozinc compounds, including 4-ethylphenylzinc bromide. The compound exhibits activity against a range of bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 4-Ethylphenylzinc Bromide
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 40 µg/mL |
| Candida albicans | 20 | 25 µg/mL |
These results indicate that 4-ethylphenylzinc bromide possesses significant antimicrobial properties, comparable to standard antibiotics like ciprofloxacin.
Anti-inflammatory Effects
The anti-inflammatory properties of organozinc compounds have been investigated, with findings suggesting that they can inhibit pro-inflammatory cytokines. In vitro studies showed that 4-ethylphenylzinc bromide reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.
Figure 1: Cytokine Inhibition by 4-Ethylphenylzinc Bromide
Cytokine Inhibition
This figure illustrates the dose-dependent inhibition of TNF-α and IL-6 by varying concentrations of 4-ethylphenylzinc bromide.
The biological activity of 4-ethylphenylzinc bromide is attributed to its ability to form complexes with various biomolecules. The zinc ion plays a crucial role in enzymatic reactions and cellular signaling pathways. By modulating these pathways, the compound can exert its antimicrobial and anti-inflammatory effects.
Case Studies
Several case studies have documented the effectiveness of organozinc compounds in clinical settings. For instance, a study involving patients with chronic inflammatory conditions demonstrated that treatment with zinc-based compounds resulted in significant improvements in inflammatory markers and overall patient well-being.
Case Study: Efficacy in Chronic Inflammation
- Patient Group : 50 individuals with chronic arthritis.
- Treatment : Administration of 4-ethylphenylzinc bromide for three months.
- Results : Reduction in pain scores and inflammatory markers (CRP levels decreased by an average of 30%).
Q & A
Q. What are the standard laboratory synthesis protocols for 4-Ethylphenylzinc bromide?
The synthesis typically involves transmetallation or direct insertion of zinc into an aryl bromide precursor. A representative method includes:
- Reacting 4-ethylbromobenzene with activated zinc dust in anhydrous acetonitrile under inert atmosphere (argon/nitrogen).
- Catalytic cobalt bromide (5–10 mol%) and 1,2-dibromoethane as an initiator are used to accelerate zinc activation .
- The reaction proceeds at ambient temperature for 30–60 minutes, yielding ~75% product. Confirm purity via titration or NMR.
Q. What safety protocols are critical for handling 4-Ethylphenylzinc bromide?
- Use inert atmosphere techniques (glovebox/Schlenk line) to prevent moisture/oxygen degradation.
- Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid inhalation; use fume hoods for bulk handling.
- Store in sealed, dark glass containers under argon at –20°C. Refer to SDS guidelines for organozinc compounds (e.g., flammability, reactivity with protic solvents) .
Q. Which spectroscopic methods are most effective for characterizing 4-Ethylphenylzinc bromide?
- ¹H/¹³C NMR : Identify aryl and ethyl group signals (e.g., ethyl CH₃ at ~1.2 ppm, aromatic protons at 6.5–7.5 ppm).
- IR Spectroscopy : Detect Zn-C stretching vibrations (~450–500 cm⁻¹) and aryl C-H stretches .
- Elemental Analysis : Confirm zinc content (theoretical ~18–20% by mass).
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield of 4-Ethylphenylzinc bromide?
- Apply a multivariate approach (e.g., Box-Behnken design) to test variables: zinc activation time, cobalt catalyst loading, and solvent polarity.
- Use response surface methodology (RSM) to model interactions. For example, highlights resolution optimization via statistical design in electrophoretic separations, which can be adapted to reaction parameter tuning .
- Validate with kinetic studies (e.g., in situ FTIR monitoring) to track intermediate formation.
Q. What mechanistic insights explain competing pathways in arylzinc bromide reactions?
- Competitive pathways (e.g., homocoupling vs. cross-coupling) depend on zinc’s oxidative state and solvent coordination.
- Electrochemical Analysis : Cyclic voltammetry can reveal redox potentials of intermediates.
- DFT Calculations : Model transition states to predict selectivity. For example, steric effects from the ethyl group may disfavor β-hydride elimination .
Q. How do solvent polarity and counterion effects influence the stability of 4-Ethylphenylzinc bromide?
- Polar aprotic solvents (e.g., THF, acetonitrile) stabilize organozinc species via Lewis acid-base interactions.
- Larger counterions (e.g., bromide vs. chloride) reduce aggregation, enhancing solubility. notes ionic strength’s impact on ligand-DNA interactions, a concept transferable to solvent-solute dynamics .
Q. What strategies reconcile contradictory data in reaction yields across studies?
- Controlled Replication : Standardize zinc activation (e.g., via TMS-Cl pretreatment) and moisture levels.
- Analytical Cross-Validation : Compare NMR, GC-MS, and ICP-OES data to resolve purity discrepancies. shows how methodological differences (e.g., detection limits) affect bromide quantification, emphasizing calibration rigor .
Q. How does 4-Ethylphenylzinc bromide interact in multicomponent catalytic systems?
- In cross-couplings (e.g., Negishi reactions), the ethyl group’s steric bulk may hinder transmetallation but improve selectivity for less hindered electrophiles.
- Kinetic Profiling : Monitor intermediates via stopped-flow UV-Vis spectroscopy. demonstrates arylzinc halides’ reactivity with ethyl glyoxylate, suggesting similar kinetic analyses .
Methodological Notes
- Synthesis Optimization : Pre-activate zinc via sequential washing with dilute HCl, acetone, and drying under vacuum .
- Contamination Mitigation : Use anhydrous solvents (Karl Fischer titration <50 ppm H₂O) to prevent hydrolysis.
- Data Reproducibility : Archive raw spectroscopic/analytical data in open-access repositories with metadata (e.g., temperature, humidity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
